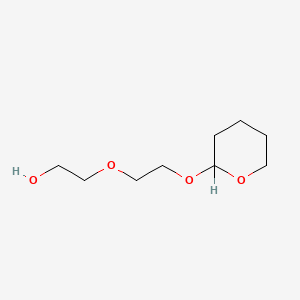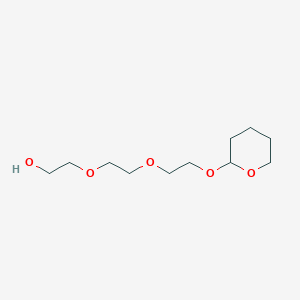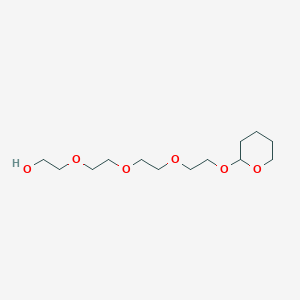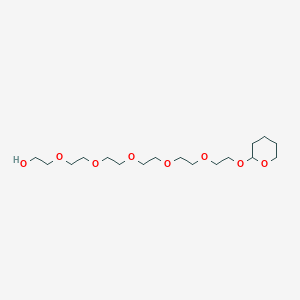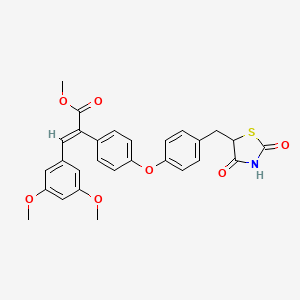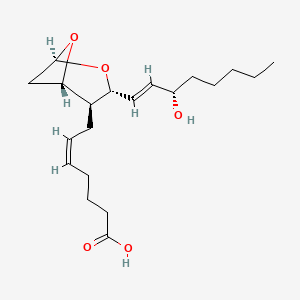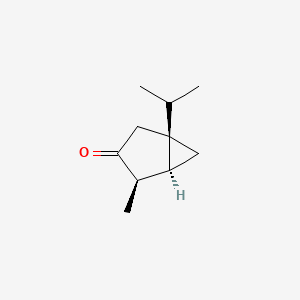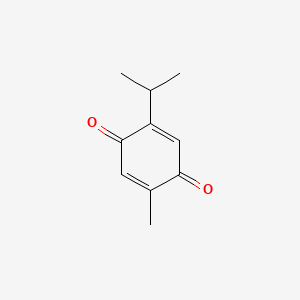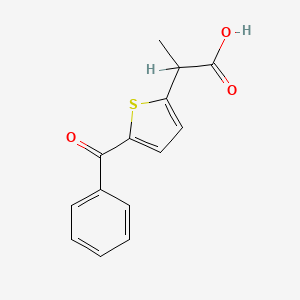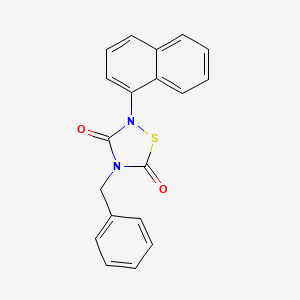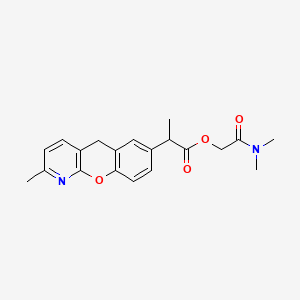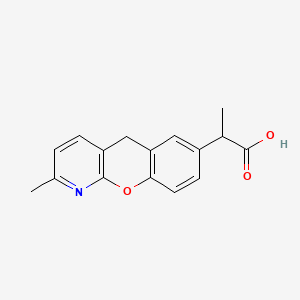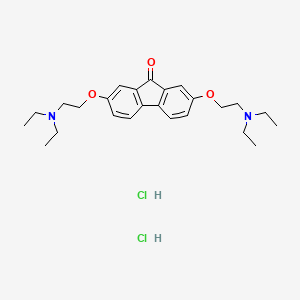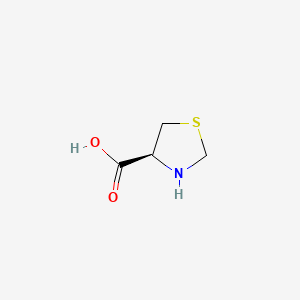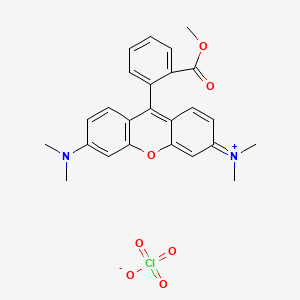
Tetramethylrhodamine methyl ester perchlorate
説明
Tetramethylrhodamine methyl ester perchlorate (TMRM) is a membrane-permeant, cationic, fluorescent dye . It can label mitochondria and mark embryonic stem cell/induced pluripotent stem cell-derived cardiomyocytes . It is useful for the isolation of mature cardiomyocytes .
Molecular Structure Analysis
The linear formula of TMRM is C25H25N2O3 · ClO4 . It has a molecular weight of 500.93 .Chemical Reactions Analysis
TMRM is a non-cytotoxic cell-permeant fluorogenic dye . It is most commonly used to assess mitochondrial function using live cell fluorescence microscopy and flow cytometry . It has two excitation peaks at 515 and 555 nm and an emission peak in the red-orange range (575 nm) .Physical And Chemical Properties Analysis
TMRM is a red-orange solid . It is soluble in DMSO and DMF . It has two excitation peaks at 515 and 555 nm and an emission peak in the red-orange range (575 nm) .科学的研究の応用
Mitochondrial Membrane Potential Indicator
- Application Summary : TMRM is used as a sensitive probe for the detection of mitochondrial membrane potential . It is a dye that can permeate cells and accumulate in active mitochondria with intact membrane potential .
- Methods of Application : The dye is applied to the cells and its fluorescence signal can be detected through fluorescence microscopy, flow cytometry, cell sorting, high-throughput screening, and high-content analysis .
- Results or Outcomes : If the mitochondria in the cells are normal and functional, a fluorescence signal will be emitted. Once the mitochondrial membrane potential is lost, TMRM no longer accumulates, and the fluorescence signal weakens or disappears .
Marking Embryonic Stem Cell/Induced Pluripotent Stem Cell-Derived Cardiomyocytes
- Application Summary : TMRM is used to mark embryonic stem cell/induced pluripotent stem cell-derived cardiomyocytes .
Dynamic Research of Live Cells
- Application Summary : TMRM is used for dynamic research of live cells .
- Methods of Application : The dye is applied to the cells and its fluorescence signal can be detected through fluorescence microscopy, flow cytometry, cell sorting, high-throughput screening, and high-content analysis .
- Results or Outcomes : The fluorescence signal of TMRM can be detected using an RFP/TRITC filter (absorption peak: 548 nm, emission peak: 574 nm) .
Multicolor Detection
- Application Summary : TMRM can be used for multicolor detection with green, deep red, purple, and blue emission dyes (such as GFP, DAPI, Hoechst, HCS LipidTOX, and LysoTracker Deep Red) .
Isolation of Mature Cardiomyocytes
Staining Simulator for Cell Research
- Application Summary : TMRM is used in a staining simulator for cell research .
- Methods of Application : The dye is applied to the cells and its fluorescence signal can be detected through fluorescence microscopy, flow cytometry, cell sorting, high-throughput screening, and high-content analysis .
- Results or Outcomes : The fluorescence signal of TMRM can be detected using an RFP/TRITC filter (absorption peak: 548 nm, emission peak: 574 nm) .
Safety And Hazards
将来の方向性
TMRM is used to study the effects of high glucose in inducing mitochondrial morphology and metabolic changes . It is also used to study Fullerene C60 penetration into Leukemic Cells and the subsequent photoinduced Cytotoxic Effects . It is expected to continue being used in research for assessing mitochondrial function and studying the effects of various substances on cells.
特性
IUPAC Name |
[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2O3.ClHO4/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;2-1(3,4)5/h6-15H,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYWPQMAWCYNGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471905 | |
| Record name | TMRM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylrhodamine methyl ester perchlorate | |
CAS RN |
115532-50-8 | |
| Record name | TMRM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylrhodamine Methyl Ester Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



